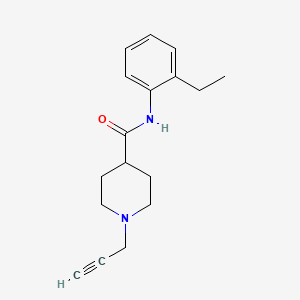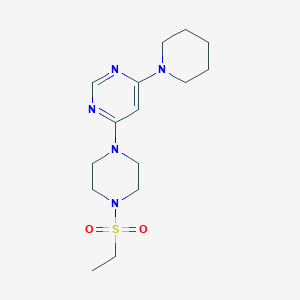
4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and the ethylsulfonyl group. The pyrimidine, piperazine, and piperidine rings would likely contribute to the rigidity of the molecule, while the ethylsulfonyl group could potentially introduce some flexibility .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. The pyrimidine ring might undergo reactions at the nitrogen atoms, while the piperazine and piperidine rings could potentially participate in reactions at the nitrogen atoms or the carbon atoms adjacent to the nitrogen. The ethylsulfonyl group could potentially undergo a variety of reactions, including elimination, substitution, or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could potentially result in the formation of hydrogen bonds, which could influence the compound’s solubility and boiling/melting points. The ethylsulfonyl group could potentially influence the compound’s acidity or basicity .Applications De Recherche Scientifique
Antiproliferative Activity in Cancer Research
A notable application of compounds structurally related to 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is in cancer research. The synthesis of derivatives of this compound, particularly 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, has shown promising antiproliferative effects against various human cancer cell lines (Mallesha et al., 2012).
Applications in Synthesis of Other Compounds
In the field of synthetic chemistry, derivatives of this compound have been used in the condensation of 2-aminofluorene with α, ω-dibromoalkanes, leading to the formation of several N, N′-(2-fluorenyl) derivatives (Barak, 1968).
Crystal Engineering and Drug Design
In crystal engineering and drug design, similar compounds have been explored. For instance, supramolecular complexes involving sulfadiazine and pyridines have been synthesized, displaying interesting hydrogen-bond motifs crucial for drug design (Elacqua et al., 2013).
Antimicrobial Properties
Compounds within this chemical family have shown significant antimicrobial properties. For example, pyrido(2,3-d)pyrimidine derivatives exhibited antibacterial activity, particularly against gram-negative bacteria (Matsumoto & Minami, 1975).
Other Therapeutic Applications
Additionally, derivatives of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine have been explored for various therapeutic applications, including as P2Y12 antagonists for inhibiting platelet aggregation, indicating potential use in cardiovascular diseases (Parlow et al., 2009).
Orientations Futures
The study of this compound could potentially provide valuable insights into the properties and potential applications of molecules containing pyrimidine, piperazine, piperidine, and ethylsulfonyl groups. Future research could focus on exploring the compound’s reactivity, biological activity, and physical properties .
Propriétés
IUPAC Name |
4-(4-ethylsulfonylpiperazin-1-yl)-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S/c1-2-23(21,22)20-10-8-19(9-11-20)15-12-14(16-13-17-15)18-6-4-3-5-7-18/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURRTVRXRGSMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2827756.png)
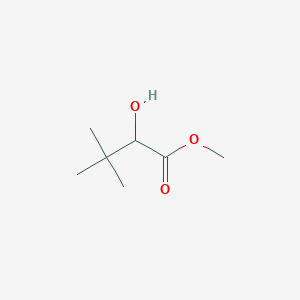

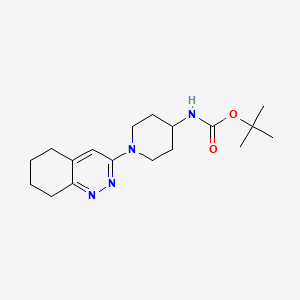
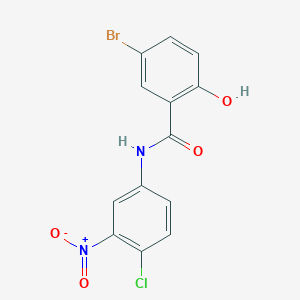
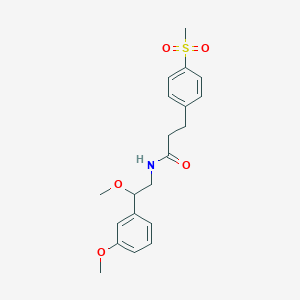

![3-(2-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2827766.png)
![N-(2,5-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2827768.png)
![2-((4-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2827770.png)
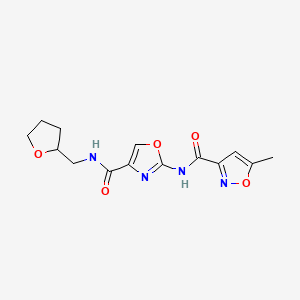
![N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2827773.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2827774.png)
